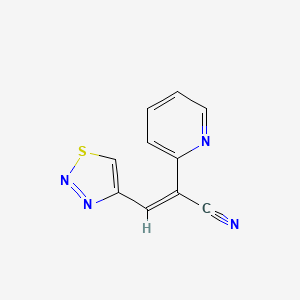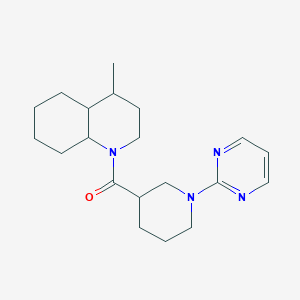
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile, also known as PTEN inhibitor compound III, is a chemical compound that has been studied for its potential applications in scientific research. This compound has garnered interest due to its ability to inhibit the activity of the PTEN enzyme, which is involved in regulating cell growth and division.
作用機序
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile inhibits the activity of the (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile enzyme by binding to its active site. This prevents (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile from dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is involved in signaling pathways that regulate cell growth and survival. By inhibiting (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile activity, (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile can increase levels of PIP3, which can promote cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile can increase levels of PIP3 and activate downstream signaling pathways involved in cell growth and survival. This can lead to increased cell proliferation and survival. In addition, (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile has been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
実験室実験の利点と制限
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile has the advantage of being a specific inhibitor of the (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile enzyme, which can be useful in studying the role of (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile in various biological processes. However, its effects on cell growth and survival can be variable and dependent on the cell type and context. In addition, (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile. One area of interest is its potential as an anti-cancer agent, either alone or in combination with chemotherapy drugs. Another area of interest is its role in regulating other biological processes beyond cell growth and survival, such as metabolism and immune function. Further studies are needed to fully understand the potential applications and limitations of (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile in scientific research.
合成法
The synthesis of (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile has been described in literature. One method involves the reaction of 2-bromopyridine with potassium thiocyanate to form 2-pyridinethiol, which is then reacted with 2-bromo-1,3-propadiene to form (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile. Another method involves the reaction of 2-pyridinethiol with 2-bromoacetonitrile and sodium azide to form (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile.
科学的研究の応用
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile has been studied for its potential applications in scientific research. Its ability to inhibit the activity of the (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile enzyme has been of interest, as (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile is a tumor suppressor gene that is frequently mutated in cancer. Inhibition of (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile activity has been shown to promote cell growth and survival, which can contribute to cancer development. By inhibiting (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile activity, (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile may have potential as an anti-cancer agent.
特性
IUPAC Name |
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4S/c11-6-8(5-9-7-15-14-13-9)10-3-1-2-4-12-10/h1-5,7H/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTNNIUQQZMFNW-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=CC2=CSN=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=C\C2=CSN=N2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)

![[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-5-ethyl-N-methylfuran-2-carboxamide](/img/structure/B7553376.png)
![1-[[1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553384.png)
![3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7553389.png)
![1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553392.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7553405.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-7H-purin-6-amine](/img/structure/B7553411.png)
![4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7553426.png)
![2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7553434.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7553442.png)
![8-[2-(4-Chloro-3,5-dimethylpyrazol-1-yl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7553448.png)